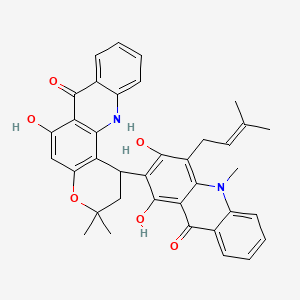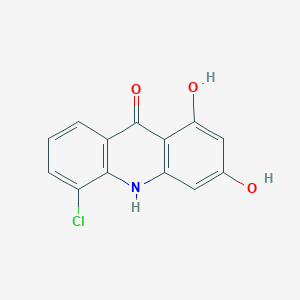
Pirenorfina
Descripción general
Descripción
La pirenoforina es una dilactona macrólida, un tipo de compuesto macrocíclico caracterizado por una estructura de anillo grande. Es conocida por sus potentes actividades biológicas, incluidas las propiedades antifúngicas y herbicidas. La pirenoforina se ha aislado de varias especies de hongos como Pyrenophora avenae, Stemphylium radicinum y Drechslera avenae .
Aplicaciones Científicas De Investigación
La pirenoforina tiene una amplia gama de aplicaciones de investigación científica debido a sus actividades biológicas. Se ha estudiado por sus propiedades antifúngicas, lo que la convierte en un candidato potencial para el desarrollo de nuevos agentes antifúngicos . Además, su actividad herbicida se ha explorado para aplicaciones agrícolas . La estructura única de la pirenoforina también la convierte en un objetivo interesante para los químicos sintéticos que buscan desarrollar nuevas metodologías sintéticas .
Mecanismo De Acción
El mecanismo de acción de la pirenoforina implica la generación de especies reactivas de oxígeno y la mala dirección de electrones . Esto conduce a la inhibición de la germinación de semillas y a la retención anormal de clorofila en secciones de hojas . Las actividades biológicas de la pirenoforina se atribuyen a su capacidad de interferir con los procesos celulares en los organismos objetivo.
Análisis Bioquímico
Biochemical Properties
Pyrenophorin plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to inhibit seed germination and reduce root growth in several graminaceous plants . Pyrenophorin interacts with enzymes involved in cell wall synthesis and degradation, disrupting normal cellular processes. Additionally, it has been shown to reduce chlorophyll levels in leaves, indicating its impact on photosynthetic proteins .
Cellular Effects
Pyrenophorin affects various types of cells and cellular processes. It has been observed to inhibit the growth of several plant species by interfering with cell signaling pathways and gene expression . In aquatic organisms, pyrenophorin exhibits toxicity by disrupting cellular metabolism and causing oxidative stress . The compound’s impact on cell function includes alterations in cell signaling pathways, changes in gene expression, and disruptions in cellular metabolism .
Molecular Mechanism
At the molecular level, pyrenophorin exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . Pyrenophorin’s antifungal activity is attributed to its ability to generate reactive oxygen species, which cause oxidative damage to fungal cells . Additionally, pyrenophorin can interfere with electron transport chains, further contributing to its toxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyrenophorin change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that pyrenophorin’s inhibitory effects on bacterial bioluminescence are almost complete within 5 minutes of exposure .
Dosage Effects in Animal Models
The effects of pyrenophorin vary with different dosages in animal models. At lower doses, pyrenophorin exhibits antifungal and herbicidal activities without significant toxicity . At higher doses, pyrenophorin can cause adverse effects, including oxidative stress and cellular damage . Understanding the threshold effects and toxic dosages is essential for its safe application in agricultural and medical settings .
Metabolic Pathways
Pyrenophorin is involved in several metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism . It affects metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways . The compound’s impact on metabolic pathways can lead to disruptions in energy production and biosynthesis, contributing to its toxic effects .
Transport and Distribution
Within cells and tissues, pyrenophorin is transported and distributed through specific transporters and binding proteins . Its localization and accumulation are influenced by its interactions with cellular transport mechanisms . Understanding the transport and distribution of pyrenophorin is crucial for determining its bioavailability and efficacy in different biological systems .
Subcellular Localization
Pyrenophorin’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within cells can affect its interactions with biomolecules and its overall biological activity .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis total estereoselectiva de la pirenoforina se ha logrado utilizando varios métodos. Un método notable implica el uso de 2-bromo epóxido disponible comercialmente como material de partida. La síntesis incluye pasos clave como la apertura regioselectiva del anillo y la ciclación intermolecular de Mitsunobu . Otro método implica la oxigenación catalizada por porfirina de cobalto (II) del (2E, 4E, 7R) -7-acetoxi-2, 4-octadienoato de etilo .
Métodos de producción industrial: Los métodos de producción industrial para la pirenoforina no están bien documentados en la literatura. Las rutas sintéticas desarrolladas en laboratorios de investigación pueden escalarse potencialmente para la producción industrial, siempre que las condiciones de reacción se optimicen para la síntesis a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones: La pirenoforina experimenta varias reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. La reacción de Mitsunobu es un paso clave en su síntesis, que implica la conversión de alcoholes a ésteres o éteres en condiciones suaves .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis de la pirenoforina incluyen trifenilfosfina (Ph3P), azodicarboxilato de dietilo (DEAD) y porfirina de cobalto (II) . Las reacciones generalmente se llevan a cabo en atmósfera inerte, como nitrógeno, y a temperaturas controladas para garantizar altos rendimientos y selectividad.
Productos principales: El producto principal de estas reacciones es la propia pirenoforina, que se obtiene en alta pureza mediante técnicas de purificación cuidadosas como la cromatografía en columna .
Comparación Con Compuestos Similares
Compuestos similares: Compuestos similares a la pirenoforina incluyen pirenoforol y dihidropirenoforina . Estos compuestos comparten similitudes estructurales con la pirenoforina y exhiben actividades biológicas similares.
Singularidad: Lo que diferencia a la pirenoforina de sus compuestos similares es su mayor potencia y su espectro más amplio de actividades biológicas . Si bien el pirenoforol y la dihidropirenoforina también exhiben propiedades antifúngicas, la pirenoforina es más potente y menos selectiva, lo que la convierte en un compuesto más versátil para diversas aplicaciones .
Propiedades
IUPAC Name |
(3Z,8R,11Z,16R)-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,5,10,13-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O6/c1-11-3-5-13(17)8-10-16(20)22-12(2)4-6-14(18)7-9-15(19)21-11/h7-12H,3-6H2,1-2H3/b9-7-,10-8-/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHRIHGUXQTQLU-WICDBLAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C=CC(=O)OC(CCC(=O)C=CC(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1OC(=O)/C=C\C(=O)CC[C@H](OC(=O)/C=C\C(=O)CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101033207 | |
| Record name | (3E,8R,11E,16R)-8,16-Dimethyl-1,9-Dioxacyclohexadeca-3,11-diene-2,5,10,13-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101033207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5739-85-5 | |
| Record name | Pyrenophorin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005739855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3E,8R,11E,16R)-8,16-Dimethyl-1,9-Dioxacyclohexadeca-3,11-diene-2,5,10,13-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101033207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


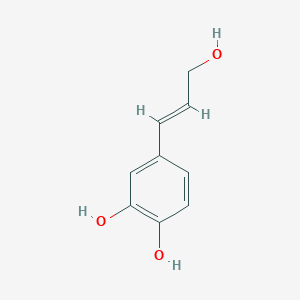
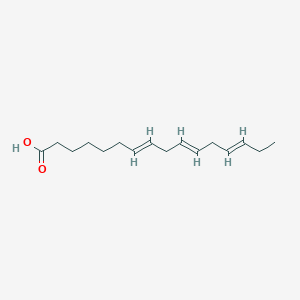
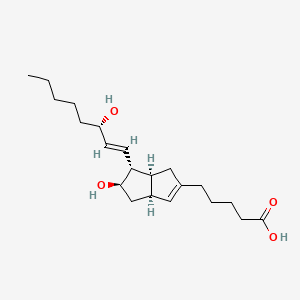

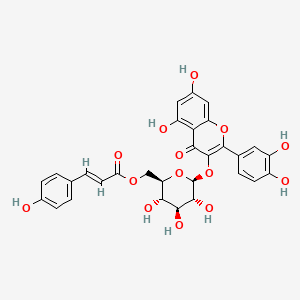
![[(3S,4S,6R)-4-bromo-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-en-3-yl] acetate](/img/structure/B1236260.png)
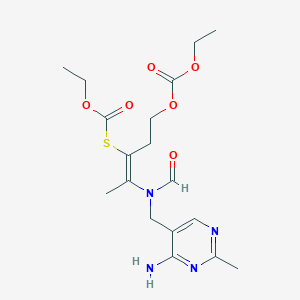

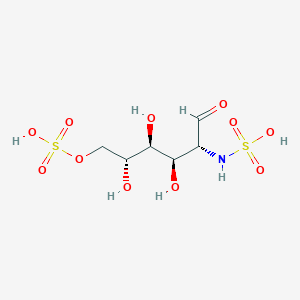
![[(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1236270.png)


